An In-depth Technical Guide to cis-Verbenol: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to cis-Verbenol: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-verbenol (B83679) is a bicyclic monoterpenoid alcohol that exists as two enantiomers, (+)-cis-verbenol and (-)-cis-verbenol. It is a well-known semiochemical, playing a crucial role in the chemical communication of several insect species, particularly bark beetles. Beyond its significance in chemical ecology, cis-verbenol and its derivatives have garnered attention for their potential pharmacological properties, including anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of cis-verbenol, with a focus on experimental methodologies relevant to researchers in chemistry and pharmacology.
Chemical Structure and Properties
Cis-verbenol, systematically named (1R,2R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol for the (+) enantiomer, possesses a rigid bicyclic pinane (B1207555) skeleton with a hydroxyl group in the cis configuration relative to the gem-dimethyl bridge.[1] This stereochemistry is crucial for its biological activity.
Stereochemistry
Verbenol has four stereoisomers due to the presence of chiral centers. In the cis isomers, the hydroxyl group is on the same side of the bicyclic ring system as the gem-dimethyl bridge. The two cis enantiomers are (+)-cis-verbenol and (-)-cis-verbenol, also referred to as (1R,2R,5R)- and (1S,2S,5S)-cis-verbenol, respectively.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of cis-verbenol is presented in Table 1. These properties are essential for its handling, formulation, and analysis.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆O | [1][4] |
| Molecular Weight | 152.23 g/mol | |
| CAS Number | 1845-30-3 (cis-verbenol, unspecified stereochemistry) | |
| 13040-03-4 ((+)-cis-verbenol) | ||
| 18881-04-4 ((-)-cis-verbenol or (S)-cis-verbenol) | ||
| IUPAC Name | (1R,2R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol ((+)-cis-verbenol) | |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 62-67 °C | |
| Boiling Point | 214-215 °C at 760 mmHg | |
| Solubility | Very slightly soluble in water; soluble in alcohol | |
| Density | Approximately 0.978 g/cm³ at 15 °C |
Spectral Data
The structural elucidation and identification of cis-verbenol are confirmed through various spectroscopic techniques.
| Spectroscopic Data | Key Features | References |
| ¹H NMR | Characteristic signals for the vinyl proton, the proton on the carbon bearing the hydroxyl group, and the methyl groups. | |
| ¹³C NMR | Resonances corresponding to the ten carbon atoms of the pinane skeleton, including the olefinic carbons and the carbon attached to the hydroxyl group. | |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group, and bands corresponding to C-H and C=C stretching. | |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 152, with a characteristic fragmentation pattern. |
Experimental Protocols
This section details methodologies for the synthesis, purification, analysis, and biological evaluation of cis-verbenol.
Synthesis of cis-Verbenol from α-Pinene
A common method for the synthesis of cis-verbenol involves the oxidation of α-pinene.
Protocol: Oxidation of (-)-α-Pinene to (-)-cis-Verbenol
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Reaction Setup: Dissolve 25 g (184 mmol) of (-)-α-pinene in a mixture of 500 mL of acetone (B3395972) and 80 mL of water in a reaction flask equipped with a stirrer.
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Oxidation: While stirring, add 18.4 g (184 mmol) of chromium trioxide (CrO₃) to the solution.
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Reaction Conditions: Maintain the reaction at 25°C for 10 hours.
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Work-up:
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Filter the reaction mixture.
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Remove the acetone by evaporation.
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Dissolve the resulting mixture in dichloromethane (B109758) (CH₂Cl₂).
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Wash the organic phase sequentially with saturated sodium carbonate (Na₂CO₃) and sodium chloride (NaCl) solutions.
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Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄).
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Purification:
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Filter to remove the drying agent and evaporate the solvent to obtain the crude product.
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Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a mixture of ethyl acetate (B1210297) and petroleum ether (1:5 v/v) to yield (-)-cis-verbenol.
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Chiral Separation of cis-Verbenol Enantiomers
The separation of cis-verbenol enantiomers can be achieved through derivatization and crystallization or by chiral chromatography.
Protocol: Diastereomeric Salt Crystallization
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Esterification: React the racemic cis-verbenol mixture with phthalic anhydride (B1165640) to form the corresponding phthalic mono-esters.
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Salt Formation: Treat the resulting mixture of diastereomeric mono-esters with a chiral amine, such as (R)-α-methylbenzylamine or (S)-α-methylbenzylamine, to form diastereomeric salts.
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Crystallization: Separate the diastereomeric salts by fractional crystallization.
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Hydrolysis: Hydrolyze the separated diastereomeric salts under basic conditions (e.g., with methanolic potassium hydroxide) to yield the enantiomerically pure (+)- or (-)-cis-verbenol.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification and quantification of cis-verbenol.
Typical GC-MS Parameters
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Gas Chromatograph: Agilent 8890 GC system or equivalent.
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Column: HP-5ms (60 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Inlet Temperature: 250°C.
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Oven Temperature Program:
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Initial temperature: 60°C, hold for 2 minutes.
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Ramp to 150°C at 3°C/min.
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Ramp to 250°C at 10°C/min, hold for 5 minutes.
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Mass Spectrometer: Agilent 5977B MSD or equivalent.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-350.
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Transfer Line Temperature: 280°C.
In Vitro Anti-Ischemic and Anti-Inflammatory Assays
The neuroprotective and anti-inflammatory properties of (S)-cis-verbenol have been investigated using in vitro models of ischemia and inflammation.
Protocol: Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures
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Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) to the desired confluency.
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OGD Induction:
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Replace the normal culture medium with a glucose-free balanced salt solution.
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Place the cells in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a defined period (e.g., 1-4 hours) to induce ischemic-like conditions.
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Reoxygenation: After the OGD period, return the cells to a normoxic incubator with regular glucose-containing medium for a specified reperfusion time (e.g., 24 hours).
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Treatment: Treat the cells with varying concentrations of (S)-cis-verbenol before, during, or after the OGD insult.
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Assessment of Cell Viability and Damage:
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MTT Assay: To assess cell viability.
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LDH Assay: To quantify cell death by measuring lactate (B86563) dehydrogenase release.
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Measurement of Reactive Oxygen Species (ROS): Use fluorescent probes like DCFH-DA to measure intracellular ROS levels.
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Protocol: Measurement of Pro-inflammatory Cytokines in Glial Cells
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Cell Culture: Culture microglial cells (e.g., BV-2) or primary glial cells.
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Inflammatory Stimulation: Treat the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.
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Treatment: Co-treat the cells with (S)-cis-verbenol at various concentrations.
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Cytokine Measurement:
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Collect the cell culture supernatant.
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Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
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In Vivo Model of Focal Cerebral Ischemia
The neuroprotective effects of (S)-cis-verbenol have been demonstrated in a rat model of stroke.
Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
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Animal Preparation: Anesthetize adult male Sprague-Dawley or Fischer-344 rats.
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Surgical Procedure:
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Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
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Insert a silicone-coated nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
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Occlusion and Reperfusion:
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Maintain the occlusion for a specific duration (e.g., 1.5 hours).
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Withdraw the filament to allow for reperfusion.
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Treatment: Administer (S)-cis-verbenol intraperitoneally at a specified dose before or after the MCAO procedure.
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Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO.
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Infarct Volume Measurement: After a defined survival period (e.g., 24 hours), sacrifice the animals, and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
Biological and Pharmacological Activities
Role as an Insect Pheromone
Cis-verbenol is a key component of the aggregation pheromones of many bark beetle species, such as Ips typographus and Dendroctonus ponderosae. It plays a critical role in coordinating mass attacks on host trees. The specific enantiomer and its ratio to other pheromone components are often crucial for species-specific attraction.
Anti-inflammatory and Anti-ischemic Effects
(S)-cis-verbenol has demonstrated significant anti-inflammatory and neuroprotective properties. Studies have shown that it can reduce cerebral ischemic injury in animal models of stroke. The proposed mechanisms of action include the reduction of reactive oxygen species (ROS) and the suppression of pro-inflammatory cytokine production, such as TNF-α and IL-6, in the brain.
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of (S)-cis-verbenol are likely mediated through the modulation of key inflammatory signaling pathways. While the exact upstream targets are still under investigation, its ability to reduce the expression of pro-inflammatory cytokines suggests an interference with pathways such as the NF-κB and MAPK signaling cascades, which are central regulators of inflammation.
Caption: Proposed anti-inflammatory mechanism of (S)-cis-verbenol.
Experimental Workflow for In Vivo Ischemia Study
The evaluation of the neuroprotective effects of cis-verbenol in an animal model of stroke follows a well-defined experimental workflow.
